molecular formula C7H7Cl2N3 B6308952 1-(2,3-Dichlorophenyl)guanidine CAS No. 41214-03-3

1-(2,3-Dichlorophenyl)guanidine

Cat. No. B6308952
CAS RN: 41214-03-3
M. Wt: 204.05 g/mol
InChI Key: PNYMBNYUYXFJCQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3 . It has a molecular weight of 204.06 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1-(2,3-Dichlorophenyl)guanidine is 1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) . This indicates that the molecule consists of a guanidine group attached to a 2,3-dichlorophenyl group .


Physical And Chemical Properties Analysis

1-(2,3-Dichlorophenyl)guanidine is a solid at room temperature . The compound should be stored at a temperature of +4°C .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1-(2,3-Dichlorophenyl)guanidine are not mentioned in the search results, the guanidine scaffold is present in many naturally occurring compounds with a broad range of biological activities . This suggests that 1-(2,3-Dichlorophenyl)guanidine and other guanidine derivatives could have potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2-(2,3-dichlorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMBNYUYXFJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)guanidine

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